Mitochondrial Membrane Disruption in Trypanosoma cruzi
In a direct head-to-head comparative study of alkyl gallates with chain lengths ranging from C1 to C16 against Trypanosoma cruzi epimastigotes, tetradecyl gallate (C14) induced a 53% loss of mitochondrial membrane potential at its IC50 concentration, a mechanistic readout that distinguishes it from shorter-chain analogs [1]. The study established a clear structure-activity relationship wherein the side chain length plays a crucial role in both potency and mechanism. For context, the standard-of-care drug benznidazole exhibited an IC50 of 34.0 µM, whereas nonyl through dodecyl gallates (C9-C12) demonstrated potent antitrypanosomal effects with IC50 values ranging from 1.46 to 2.90 µM [1]. Tetradecyl gallate, while less potent than the C9-C12 cluster on IC50 alone, retains the mitochondrial membrane depolarization mechanism that is characteristic of the membrane-active longer-chain gallates, unlike the purely antioxidant-driven activity of short-chain homologs.
| Evidence Dimension | Mitochondrial membrane potential loss (% at IC50) |
|---|---|
| Target Compound Data | 53% loss at IC50 (value = 1.0 as relative index to benznidazole) |
| Comparator Or Baseline | Benznidazole (IC50 = 34.0 µM); Nonyl-decyl-undecyl-dodecyl gallates (IC50 = 1.46-2.90 µM) |
| Quantified Difference | 53% mitochondrial depolarization at IC50; IC50 ratio to benznidazole = 34-fold improvement for the active gallate cluster |
| Conditions | T. cruzi epimastigotes; in vitro assay; mitochondrial membrane potential measured via fluorescence |
Why This Matters
This evidence supports selection of tetradecyl gallate for antiparasitic research programs targeting mitochondrial function in kinetoplastid parasites, where membrane-active properties of the C14 chain may offer mechanistic complementarity to shorter-chain gallates.
- [1] de Paula JC, Desoti VC, Sampiron EG, et al. Toxicity and Loss of Mitochondrial Membrane Potential Induced by Alkyl Gallates in Trypanosoma cruzi. International Scholarly Research Notices. 2015;2015:924670. View Source
